molecular formula C13H13N3O4S B8517298 2-Benzylamino-5-nitro-benzenesulfonamide

2-Benzylamino-5-nitro-benzenesulfonamide

Cat. No. B8517298
M. Wt: 307.33 g/mol
InChI Key: FVTPLWWYKOGOHI-UHFFFAOYSA-N
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Patent
US07582754B2

Procedure details

A solution of 2-chloro-5-nitro-benzenesulfonamide (20 g, 84.52 mmol) in acetonitrile (169 mL) was treated with benzylamine (13.85 mL, 126.78 mmol), diisopropyl ethylamine (29.44 mL, 169.04 mmol) and stirred for 16 h at 55° C. The reaction was cooled to 25° C., poured into water (1.0 L) then placed in an ice bath while stirring. After 4 h a precipitate was filtered off and washed with the mother liquor to afford the desired product, 2-benzylamino-5-nitro-benzenesulfonamide (21.65 g, 70.45 mmol, 83.3% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ: 4.64 (2H, d, J=4.6 Hz), 6.81 (1H, d, J=9.4 Hz), 7.23-7.44 (6H, m), 7.77 (2H, bs), 8.11 (1H, dd, J1=9.4 Hz, J2=2.3 Hz), 8.49 (1H, d, J=3.1 Hz). LC-MS (ESI) calcd for C13H13N3O4S 307.06, found 308.2 [M+H+] (100%), 615.2 [2M+H+] (81%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.85 mL
Type
reactant
Reaction Step One
Quantity
29.44 mL
Type
reactant
Reaction Step One
Quantity
169 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([NH2:14])(=[O:13])=[O:12].[CH2:15]([NH2:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(N(C(C)C)CC)(C)C.O>C(#N)C>[CH2:15]([NH:22][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([NH2:14])(=[O:13])=[O:12])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Name
Quantity
13.85 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
29.44 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
169 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h at 55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
then placed in an ice bath
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
After 4 h a precipitate was filtered off
Duration
4 h
WASH
Type
WASH
Details
washed with the mother liquor

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 70.45 mmol
AMOUNT: MASS 21.65 g
YIELD: PERCENTYIELD 83.3%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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